3-(o-Chlorophenyl)-5-ethylrhodanine

Description

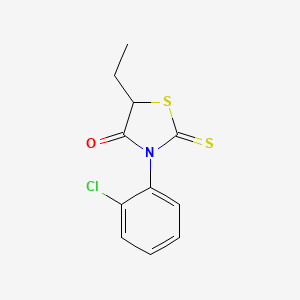

Structure

2D Structure

3D Structure

Properties

CAS No. |

23522-49-8 |

|---|---|

Molecular Formula |

C11H10ClNOS2 |

Molecular Weight |

271.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H10ClNOS2/c1-2-9-10(14)13(11(15)16-9)8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3 |

InChI Key |

LZAUBUPIIYXBGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of 3 O Chlorophenyl 5 Ethylrhodanine Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A ¹H NMR spectrum of 3-(o-Chlorophenyl)-5-ethylrhodanine would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the o-chlorophenyl ring. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about their relative positions on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the identification of the carbonyl carbon, the thiocarbonyl carbon, the carbons of the thiazolidine (B150603) ring, the ethyl group carbons, and the carbons of the o-chlorophenyl ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include the C=O stretching of the rhodanine (B49660) ring, the C=S stretching of the thiocarbonyl group, C-N stretching, C-H stretching and bending of the ethyl and aromatic groups, and the C-Cl stretching of the chlorophenyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a powerful technique used to determine the precise molecular mass of a compound. This information allows for the determination of the elemental composition and confirmation of the molecular formula of this compound with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound would provide insights into the electronic transitions within the molecule. The presence of the aromatic ring and the conjugated system within the rhodanine moiety would likely result in characteristic absorption maxima in the UV-Vis region, which can be used to study the chromophoric system of the compound.

Computational Chemistry and Theoretical Investigations of 3 O Chlorophenyl 5 Ethylrhodanine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a fundamental tool in quantum chemistry to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular attributes, from geometric parameters to reactivity indices. For 3-(o-Chlorophenyl)-5-ethylrhodanine, DFT calculations offer a detailed understanding of its structural and electronic nature.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov Theoretical calculations, often employing hybrid functionals like B3LYP with a suitable basis set, can predict bond lengths, bond angles, and dihedral angles of the optimized structure.

The presence of the ortho-chlorophenyl group and the ethyl group introduces conformational flexibility. By systematically rotating key single bonds, a conformational energy landscape can be mapped out. This landscape reveals the relative energies of different conformers and the energy barriers separating them, providing insight into the molecule's preferred shapes under various conditions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | O=C-N | 125.4 |

| C=S | 1.67 | C-N-C | 118.9 |

| N-C(phenyl) | 1.43 | Cl-C-C | 119.8 |

| C-Cl | 1.74 | C-C-H (ethyl) | 109.5 |

| C-C(ethyl) | 1.53 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. Theoretical calculations can visualize these orbitals, showing their localization on specific atoms or functional groups. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 4.30 |

Electrostatic Potential (ESP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. avogadro.cc In an ESP map, areas of negative potential (typically colored red) indicate electron-rich regions, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. proteopedia.org For this compound, the ESP map would likely show negative potential around the carbonyl oxygen and thione sulfur atoms, and positive potential around the hydrogen atoms. nih.gov

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. elsevierpure.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. elsevierpure.com These calculated frequencies can then be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational bands to the stretching and bending of different functional groups within this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its interactions with a solvent. By simulating the motion of the this compound molecule and surrounding solvent molecules, MD can reveal information about its conformational changes, solvation structure, and transport properties in solution.

Quantum Chemical Descriptors and Their Correlation with Molecular Properties

From the results of DFT calculations, various quantum chemical descriptors can be derived. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity and stability. researchgate.net Correlating these descriptors with experimentally observed properties can lead to the development of quantitative structure-activity relationships (QSAR), which are valuable in rational drug design and materials science.

Molecular Docking Studies for Ligand-Target Interactions (Hypothetical Protein Binding Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein's binding site.

In a hypothetical study of this compound, the initial step would involve the selection of relevant protein targets. Rhodanine (B49660) derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like HIV-1 integrase, tyrosine kinases, and as antibacterial agents. nih.govresearchgate.net Therefore, a panel of hypothetical protein targets could be chosen based on these known activities of the rhodanine scaffold.

The docking process would involve preparing the 3D structure of this compound and the chosen protein targets. The ligand's structure would be optimized to its lowest energy conformation. The protein structures, typically obtained from the Protein Data Bank, would be prepared by adding hydrogen atoms and removing water molecules.

Docking simulations would then be performed to place the ligand into the binding site of each protein. The results would be analyzed based on the predicted binding energy (or docking score) and the specific interactions formed. Lower binding energies typically indicate a more stable protein-ligand complex.

Hypothetical Molecular Docking Results:

The following table illustrates the kind of data that would be generated from such a study. The binding energies and interacting residues are purely illustrative and based on typical interactions observed for similar compounds.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase (c-Src) | 3G6H | -8.5 | Met341, Thr338, Glu310 | Hydrogen Bond, Hydrophobic |

| HIV-1 Integrase | 1K6Y | -7.9 | Asp64, Cys65, Asn144 | Hydrogen Bond, Pi-Alkyl |

| MurA Ligase (E. coli) | 1UAE | -7.2 | Arg120, Gly95 | Hydrogen Bond |

These interactions are crucial for the stability of the ligand within the binding pocket. For instance, the rhodanine core is known to act as a hydrogen bond acceptor, while the chlorophenyl group can engage in hydrophobic and van der Waals interactions. researchgate.net The ethyl group at the 5-position could also contribute to hydrophobic interactions, potentially enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for a series of rhodanine derivatives, including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates the descriptors with the biological activity. The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Illustrative QSAR Model Data:

The following table provides a hypothetical example of a QSAR model for a series of rhodanine derivatives.

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) |

| Derivative 1 | 5.2 | 5.5 | 3.1 | 250.3 |

| Derivative 2 | 10.8 | 10.1 | 2.8 | 235.2 |

| This compound | (unknown) | (predicted) | 3.5 | 283.8 |

| Derivative 4 | 2.1 | 2.5 | 3.9 | 295.4 |

A successful QSAR model would allow for the prediction of the biological activity of this compound and other novel derivatives. The model would also provide insights into the structural features that are important for activity. For example, the model might indicate that higher lipophilicity (LogP) and specific steric properties are correlated with increased potency, guiding the synthesis of new and improved compounds.

Structure Activity Relationship Sar Studies of 3 O Chlorophenyl 5 Ethylrhodanine and Its Analogs

Influence of the o-Chlorophenyl Substituent at the N-3 Position on Biological Activity Profiles

The substituent at the N-3 position of the rhodanine (B49660) ring plays a crucial role in determining the biological activity of the molecule. The presence of an aromatic ring, such as a phenyl group, at this position is a common feature in many biologically active rhodanine derivatives. The nature and position of substituents on this aryl ring can significantly impact potency and selectivity.

Research on other N-substituted rhodanine derivatives has also highlighted the importance of the N-3 substituent for various biological activities, including the inhibition of enzymes like epidermal growth factor receptor (EGFR). acs.org The presence of a substituted phenyl ring at N-3 is often a key feature for achieving high potency.

Role of the Ethyl Group at the C-5 Position in Modulating Pharmacological Response

The C-5 position of the rhodanine ring is another critical site for chemical modification that significantly influences the pharmacological response. A wide variety of substituents have been introduced at this position, ranging from small alkyl groups to large arylidene moieties.

Studies on other rhodanine derivatives have shown that the nature of the C-5 substituent can influence selectivity for different biological targets. For instance, the introduction of bulky and hydrophobic groups at the C-5 position has been shown to enhance inhibitory effects against certain enzymes. researchgate.net The size and nature of the substituent at the C-5 position have also been correlated with antibacterial activity. researchgate.net

Stereochemical Considerations and their Impact on Molecular Interactions

The C-5 position of the rhodanine ring in 3-(o-Chlorophenyl)-5-ethylrhodanine is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-3-(o-Chlorophenyl)-5-ethylrhodanine and (S)-3-(o-Chlorophenyl)-5-ethylrhodanine. The spatial arrangement of the ethyl group at this chiral center can have a profound impact on the molecule's interaction with its biological target.

It is widely recognized in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can selectively bind to one enantiomer over the other. The specific three-dimensional orientation of the ethyl group can either facilitate or hinder the optimal binding of the molecule to its target's active site.

Comparative Analysis of N-3 and C-5 Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of rhodanine derivatives are often the result of a synergistic interplay between the substituents at the N-3 and C-5 positions. It is generally observed that 3,5-disubstituted rhodanine derivatives exhibit enhanced biological activity compared to their monosubstituted counterparts. nih.govencyclopedia.pub

A comparative analysis of related compounds suggests that the nature of both substituents is critical. For example, in anticancer studies, while the N-3 substituent is important, the nature of the C-5 substituent can drastically alter the potency. nih.gov Similarly, for antibacterial activity, the properties of the C-5 substituent, such as hydrophobicity and the presence of electron-withdrawing groups, have been shown to be significant. nih.gov The combination of an N-3 aryl group and a C-5 substituent is a common strategy in the design of potent rhodanine-based inhibitors. nih.gov

Table 1: Illustrative Structure-Activity Relationships of Rhodanine Derivatives

| N-3 Substituent | C-5 Substituent | Notable Biological Activity | Reference |

| o-Chlorophenyl | Cinnamoyl | Anticancer | nih.gov |

| Ethyl | Benzylidene | Anticancer (leukemia) | nih.govencyclopedia.pub |

| Carboxyalkyl | Benzylidene | Antibacterial | nih.gov |

| Phenyl | Ethoxymethylidene | Precursor for anticancer agents | mdpi.com |

Modulation of the Rhodanine Ring System for Enhanced Activity or Novel Biological Pathways

The rhodanine ring itself is not merely a scaffold but an active participant in the molecule's biological activity. The thiazolidinone core contains several features that can be modulated to enhance activity or to explore novel biological pathways. These include the thioamide and amide functionalities, which can participate in hydrogen bonding with target proteins.

One common modification is the replacement of the exocyclic sulfur atom at the C-2 position with an oxygen atom, leading to a thiazolidine-2,4-dione. This change can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule, often resulting in a different pharmacological profile. For instance, some studies have shown that rhodanine derivatives exhibit greater antibacterial activity than their thiazolidine-2,4-dione analogs. researchgate.net

Another approach involves the derivatization of the rhodanine ring itself, for example, by introducing substituents at the C-2 position or by fusing the rhodanine ring with other heterocyclic systems to create hybrid molecules. These modifications can lead to compounds with novel mechanisms of action or improved potency and selectivity. The reactivity of the rhodanine ring also allows for its use as a precursor in the synthesis of other biologically active compounds. nih.gov The inherent functionalities of the rhodanine core make it a versatile platform for the development of new therapeutic agents. acs.org

Mechanistic Elucidation of Biological Activities Associated with Rhodanine Derivatives General Research Principles Applied to Analogous Compounds

Investigations into Enzyme Inhibition Mechanisms

Rhodanine (B49660) derivatives have been extensively studied as inhibitors of various enzymes, a property central to their therapeutic potential. nih.gov The structural flexibility of the rhodanine core allows for modifications that can be tailored to fit the active sites of specific enzymes. researchgate.net

Aldose Reductase: A notable example of a rhodanine-based drug is Epalrestat, an aldose reductase inhibitor. nih.govwikipedia.org Aldose reductase is a key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. nih.govwikipedia.orgresearchgate.net By inhibiting this enzyme, Epalrestat reduces the accumulation of sorbitol, a sugar alcohol implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govwikipedia.org The mechanism involves the rhodanine-3-acetic acid moiety of Epalrestat interacting with the enzyme's active site. nih.govnih.gov Other rhodanine derivatives have also shown potent aldose reductase inhibitory activity, with some compounds exhibiting greater potency than standard drugs like sulindac. nih.govresearchgate.net

Carbonic Anhydrase: Rhodanine derivatives have emerged as a novel class of non-sulfonamide carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.orgyoutube.comuniroma1.it Certain rhodanine-benzylidene and rhodanine-hydrazine derivatives have demonstrated selective inhibition of the cytosolic isoform hCA II, while rhodanine-N-carboxylate derivatives are more selective for the tumor-associated hCA IX. nih.gov The mechanism is believed to involve the rhodanine scaffold interacting with the enzyme's active site, including coordination with the zinc ion. nih.govnih.gov

DNA Topoisomerase II: Some rhodanine derivatives, particularly glucosylated forms, have been identified as potent inhibitors of human DNA topoisomerase II. nih.govnih.gov This enzyme plays a crucial role in managing DNA topology by creating transient double-strand breaks. nih.govyoutube.com Inhibition of topoisomerase II by these rhodanine compounds can also be accompanied by DNA intercalation, leading to cell cycle arrest, typically at the S-phase or G2/M phase, and subsequent apoptosis. nih.govnih.govacs.orgresearchgate.net

Kinases: The rhodanine scaffold is a recognized platform for the development of kinase inhibitors. nih.gov Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. nih.gov Rhodanine derivatives have been designed to target various kinases, including phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govtandfonline.com For instance, certain derivatives have shown high activity against PI3Kγ. nih.gov Molecular docking studies suggest that the oxygen and sulfur atoms of the rhodanine group can form key interactions with the binding site residues of kinases like c-Src. benthamdirect.comeurekaselect.com

Receptor Binding and Modulation Studies

While enzyme inhibition is a primary mechanism, rhodanine derivatives also exert their biological effects through interactions with various cellular receptors.

Serotonin (B10506) Receptors: Research into the interaction of rhodanine derivatives with serotonin receptors is an area of interest, although less documented than their enzyme inhibitory activities. The structural features of some rhodanine compounds may allow them to bind to and modulate the activity of these G-protein coupled receptors, which are involved in a wide array of physiological and psychological processes.

Nuclear Receptors: The structural similarity of the rhodanine core to other heterocyclic compounds that are known to interact with nuclear receptors suggests a potential for modulation. Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in metabolism, development, and reproduction. Further investigation is needed to fully elucidate the specific interactions and functional consequences of rhodanine derivatives binding to these receptors.

Cellular Pathway Modulation: Exploration of Apoptosis Induction, Cell Cycle Arrest, and Other Signaling Cascades

A significant aspect of the anticancer activity of rhodanine derivatives lies in their ability to modulate critical cellular pathways, leading to programmed cell death (apoptosis) and cell cycle arrest. nih.gov

Apoptosis Induction: Rhodanine derivatives can trigger apoptosis through multiple mechanisms. One prominent pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov Some derivatives can act as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting cell death. nih.gov For example, certain 3-aryl-rhodanine benzoic acid derivatives have shown inhibitory activity against Bcl-2. nih.gov The induction of apoptosis can also be mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govacs.orggoogle.com Studies have shown that treatment with specific rhodanine glycosides can lead to a significant increase in the expression of pro-apoptotic genes like p53 and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. nih.govacs.orgresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, many rhodanine derivatives exhibit cytostatic effects by causing cell cycle arrest. nih.gov This prevents cancer cells from proliferating. For instance, 5-benzylidene-3-ethyl-rhodanine has been reported to cause S-phase arrest by affecting DNA replication. nih.gov Other derivatives have been shown to arrest the cell cycle at the G2/M phase. acs.orgresearchgate.net

Other Signaling Cascades: Rhodanine derivatives can also influence other signaling pathways. For example, some compounds have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer and inflammatory diseases. nih.gov By inhibiting IKKβ, a key kinase in this pathway, these derivatives can suppress the activation of NF-κB. nih.gov

Mechanism of Action Against Microorganisms

Rhodanine derivatives possess a broad spectrum of antimicrobial activity, targeting both bacteria and viruses. nih.govbenthamdirect.com

Bacterial Gyrase Inhibition: One of the proposed mechanisms for the antibacterial action of rhodanine derivatives is the inhibition of bacterial DNA gyrase. researchgate.net This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. By interfering with the function of DNA gyrase, these compounds can inhibit bacterial growth.

Other Antibacterial Mechanisms: Rhodanine derivatives have shown notable activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). tandfonline.comnih.govisfcppharmaspire.com The mechanism is thought to be novel and may involve the inhibition of enzymes like MurB, which is involved in peptidoglycan biosynthesis. researchgate.net Some derivatives have also demonstrated efficacy against Mycobacterium tuberculosis by inhibiting mycobacterial carbonic anhydrases. nih.gov

Viral Polymerase Interference: The antiviral activity of some rhodanine derivatives has been attributed to the inhibition of viral polymerases. nih.govnih.gov For instance, certain compounds have been identified as inhibitors of the polymerase function of DNA polymerase λ. nih.gov Additionally, rhodanine-based molecules have been investigated as inhibitors of HIV-1 integrase, an enzyme crucial for the integration of the viral genome into the host cell's DNA. nih.gov

Insights into Anti-inflammatory and Antioxidant Mechanisms

Beyond their roles in fighting cancer and microbial infections, rhodanine derivatives also exhibit promising anti-inflammatory and antioxidant properties. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory effects of rhodanine derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com Some rhodanine derivatives containing a 5-aryloxypyrazole moiety have demonstrated significant anti-inflammatory activity, superior to reference drugs like celecoxib. nih.gov These compounds can effectively inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like COX-2 in a dose-dependent manner. nih.gov The mechanism can involve the blockade of downstream signaling pathways, such as those leading to the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Antioxidant Mechanisms: Several rhodanine derivatives, particularly those incorporating a chromone (B188151) scaffold, have been shown to be effective free radical scavengers. nih.gov They can neutralize reactive oxygen species (ROS) such as superoxide (B77818) anion radicals and hydroxyl radicals. nih.govmdpi.com The antioxidant activity can be attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The antioxidant potential of these compounds is of significant pharmacological interest, as oxidative stress is implicated in a wide range of diseases. researchgate.netnih.gov

Advanced Research Perspectives and Future Directions for 3 O Chlorophenyl 5 Ethylrhodanine Research

Integration with Advanced Drug Design Strategies (e.g., Fragment-Based Drug Design, Virtual Screening)

Modern drug discovery heavily relies on sophisticated computational and experimental techniques to identify and optimize lead compounds. The integration of 3-(o-Chlorophenyl)-5-ethylrhodanine with these advanced strategies holds significant promise.

Fragment-Based Drug Design (FBDD): This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. semanticscholar.orgpharmacelera.com The rhodanine (B49660) core itself can be considered a valuable fragment. FBDD strategies can be employed to systematically "grow," "link," or "merge" fragments onto the this compound scaffold to enhance its binding affinity and selectivity for a specific target. pharmacelera.com For instance, the utilization of chemically similar thiazolidinedione fragments has proven successful in the development of PI3γ kinase inhibitors, suggesting a viable path for rhodanine-based compounds. sci-hub.se

Virtual Screening (VS): High-throughput virtual screening (vHTS) is a computational technique used to search large libraries of compounds to identify molecules that are most likely to bind to a drug target. researchgate.net This method can be instrumental in exploring the vast chemical space around the this compound core. By creating virtual libraries of derivatives with diverse substitutions at the N-3 and C-5 positions, researchers can predict their binding affinities to various protein targets. nih.gov This approach not only accelerates the discovery process but also helps in prioritizing synthetic efforts towards the most promising candidates. For example, vHTS has been successfully used to identify inhibitors of the main protease of SARS-CoV-2, demonstrating its power in rapidly identifying potential drug candidates. nih.gov

Exploration of Novel Biological Targets through High-Throughput Screening and Phenotypic Assays

While rhodanine derivatives have been explored for various biological activities, the full spectrum of their therapeutic potential remains to be uncovered. High-throughput screening (HTS) and phenotypic assays are powerful tools for this purpose.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. nih.gov Subjecting this compound and its derivatives to a wide range of HTS campaigns against different enzymes, receptors, and protein-protein interactions could reveal novel biological activities. researchgate.net 5-Arylidenerhodanines, a related class of compounds, are frequently identified as potent hits in HTS against various targets. researchgate.net

Methodological Advancements in Synthesis and Characterization for Rhodanine Scaffolds

The efficient and diverse synthesis of rhodanine derivatives is crucial for exploring their structure-activity relationships (SAR). Recent advancements in synthetic methodologies offer new avenues for creating novel analogs of this compound.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally friendly and efficient methods. A simple, economical, and green approach for synthesizing rhodanine derivatives has been described using a tandem aldol (B89426) condensation-thia-Michael addition process in an aqueous diethylamine (B46881) medium, resulting in high to excellent yields. rsc.org Microwave-assisted synthesis has also been shown to be a rapid and selective method for producing rhodanine derivatives. rsc.org

Advanced Characterization Techniques: The unambiguous determination of the structure and stereochemistry of new rhodanine derivatives is essential. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing these compounds. rsc.orgmdpi.com X-ray crystallography provides definitive proof of the three-dimensional structure and configuration of these molecules. nih.gov

Development of Predictive Computational Models for Pharmacological Activity and Target Specificity

Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of a compound's properties and activities before its synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for rhodanine derivatives, researchers can predict the activity of new, unsynthesized analogs of this compound. researchgate.net

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound and its derivatives within the active site of a target protein. nih.gov These studies can provide insights into the key interactions responsible for binding and guide the design of more potent and selective inhibitors. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. nih.gov

Machine Learning and AI: The application of machine learning and artificial intelligence (AI) is revolutionizing drug discovery. researchgate.net These computational methods can analyze large datasets of chemical structures and biological activities to develop predictive models for pharmacological activity and target specificity. nih.govresearchgate.net For example, machine learning models can be trained to predict the regioselectivity of reactions on complex molecules, aiding in the design of synthetic routes. nih.gov

Synergy with Other Heterocyclic Systems for Hybrid Molecule Design

The concept of creating hybrid molecules by combining two or more pharmacophoric scaffolds has emerged as a powerful strategy in drug design. This approach can lead to compounds with improved activity, better selectivity, or novel mechanisms of action.

Hybrid Molecule Design: The rhodanine scaffold can be combined with other heterocyclic systems known for their biological activities. For instance, rhodanine-thiazole hybrids have been synthesized and evaluated as potential antidiabetic agents. nih.gov Similarly, rhodanine-piperazine hybrids have shown promise as anti-breast cancer agents by targeting multiple tyrosine kinases. nih.gov The synthesis of neocryptolepine-rhodanine hybrids has also been explored for their potential antiproliferative activity. mdpi.com By strategically linking this compound with other pharmacologically attractive fragments, it may be possible to develop novel hybrid molecules with synergistic or multi-target effects. sci-hub.seresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.